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molecular formula C6H10N2O4S2 B8495870 3-(Methanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane CAS No. 88427-98-9

3-(Methanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane

Cat. No. B8495870
M. Wt: 238.3 g/mol
InChI Key: VVFZHJNINZSFBM-UHFFFAOYSA-N
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Patent
US04486427

Procedure details

A solution of 1.6 g of bromine in 10 ml of methylene chloride was added drop-by-drop over a period of 10 minutes to a solution of 2.38 g of (1A) in 50 ml of methylene chloride at 0° C. and under a nitrogen blanket. The resulting mixture was stirred for a further 10 minutes, charcoaled, and stripped of solvent. The residue was dissolved in a minimum amount of methylene chloride, then ether was added to the solution, resulting in a gum. The gum was dissolved in methylene chloride, the solution was charged onto a flash chromatograph column (silica gel) and the product was eluted with methylene chloride, to give (1) on workup.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][S:4]([N:7]1[CH2:12][CH2:11][CH2:10][S:9][C:8]1=[CH:13][N+:14]([O-:16])=[O:15])(=[O:6])=[O:5].CCOCC>C(Cl)Cl>[CH3:3][S:4]([N:7]1[CH2:12][CH2:11][CH2:10][S:9][C:8]1=[C:13]([Br:1])[N+:14]([O-:16])=[O:15])(=[O:5])=[O:6]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
2.38 g
Type
reactant
Smiles
CS(=O)(=O)N1C(SCCC1)=C[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for a further 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a gum
ADDITION
Type
ADDITION
Details
the solution was charged onto a flash chromatograph column (silica gel)
WASH
Type
WASH
Details
the product was eluted with methylene chloride

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CS(=O)(=O)N1C(SCCC1)=C([N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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